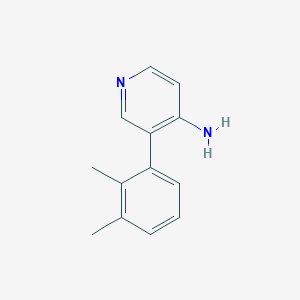

3-(2,3-Dimethylphenyl)pyridin-4-amine

Description

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-4-3-5-11(10(9)2)12-8-15-7-6-13(12)14/h3-8H,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUQOJNSIAPWFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=C(C=CN=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653800 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125448-06-7 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine

This guide provides a comprehensive technical overview for the synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a biaryl amine structure of interest to researchers in medicinal chemistry and materials science. The document outlines a validated synthetic strategy, explains the chemical reasoning behind procedural choices, and provides detailed experimental protocols suitable for a laboratory setting.

Introduction and Strategic Overview

3-(2,3-Dimethylphenyl)pyridin-4-amine is a heterocyclic compound featuring a pyridine core C-C bonded to a dimethylphenyl substituent. Such structures are common scaffolds in the development of kinase inhibitors and other pharmacologically active molecules. The synthesis of this target molecule requires the strategic formation of the key carbon-carbon bond between the two aromatic rings.

A retrosynthetic analysis reveals two primary bond disconnections for consideration: the C3-C1' bond between the pyridine and phenyl rings, and the C4-N bond of the amine group.

While a Buchwald-Hartwig amination approach (forming the C-N bond) is theoretically possible, it would necessitate the synthesis of a challenging 4-halo-3-(2,3-dimethylphenyl)pyridine intermediate. A more efficient and reliable strategy, which will be the focus of this guide, is the Suzuki-Miyaura cross-coupling reaction . This powerful palladium-catalyzed reaction forms the C-C bond by coupling a pyridine-based halide with a phenylboronic acid derivative. This approach leverages more readily accessible starting materials and a well-established, robust catalytic system.[1][2]

Primary Synthetic Pathway: Suzuki-Miyaura Coupling

The chosen pathway involves a multi-step synthesis culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The overall workflow is designed to build the necessary precursors from common starting materials before the key C-C bond formation step.

This strategy is divided into two main stages:

-

Synthesis of the Key Intermediate: Preparation of 3-Bromo-4-aminopyridine.

-

Final Assembly: Suzuki-Miyaura coupling of the intermediate with 2,3-Dimethylphenylboronic acid.

Stage 1: Synthesis of 3-Bromo-4-aminopyridine

This precursor is not commonly available commercially and must be synthesized. The protocol begins with 3-bromopyridine and proceeds through N-oxidation and nitration, followed by a reduction step.

Part A: Synthesis of 3-Bromo-4-nitropyridine N-oxide

The initial steps activate the pyridine ring for subsequent functionalization. The N-oxidation of the pyridine nitrogen deactivates the ring towards electrophilic attack but also directs nitration specifically to the 4-position.

-

Rationale: Direct nitration of 3-bromopyridine is difficult and yields a mixture of isomers. The N-oxide intermediate is crucial for achieving the desired regioselectivity. The nitro group at the 4-position can be readily reduced to the required amine. A one-step method combining oxidation and nitration has been reported, though a two-step process often provides better control.[3]

Experimental Protocol: 3-Bromo-4-nitropyridine N-oxide [4]

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

N-Oxidation (Conceptual): While various methods exist, a common approach involves reacting 3-bromopyridine with an oxidizing agent like hydrogen peroxide in acetic acid.

-

Nitration:

-

To the cooled crude pyridine-N-oxide intermediate, slowly add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid (nitrating mixture).

-

Maintain the temperature below 10 °C during the addition using an ice bath.

-

After the addition is complete, the mixture is carefully heated to approximately 90 °C for several hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8. This will cause a solid to precipitate.

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water and dry under vacuum to yield crude 3-Bromo-4-nitropyridine N-oxide.

-

Part B: Reduction to 3-Bromo-4-aminopyridine

The final step in preparing the key intermediate is the reduction of both the nitro group and the N-oxide. A classical and effective method for this transformation is the use of iron powder in an acidic medium, such as acetic or hydrochloric acid.[5][6]

-

Rationale: Iron in acetic acid is a cost-effective and efficient reducing agent for aromatic nitro compounds. It simultaneously reduces the nitro group to an amine and removes the N-oxide, providing the desired 3-bromo-4-aminopyridine in a single step.

Experimental Protocol: 3-Bromo-4-aminopyridine

-

Reaction Setup: To a 500 mL round-bottom flask, add 3-Bromo-4-nitropyridine N-oxide (1.0 eq) and glacial acetic acid (10-15 volumes).

-

Addition of Reducing Agent: While stirring vigorously, add iron powder (approx. 5.0 eq) portion-wise to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Rinse the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate with a concentrated aqueous solution of sodium hydroxide or ammonia until basic (pH > 9).

-

Extract the aqueous layer three times with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-Bromo-4-aminopyridine.

-

Stage 2: Suzuki-Miyaura Cross-Coupling

This is the final and critical step where the C-C bond is formed to assemble the target molecule. The reaction couples 3-bromo-4-aminopyridine with commercially available 2,3-dimethylphenylboronic acid.

-

Causality of Reagents:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used.[7] The ligands stabilize the palladium center and facilitate the catalytic cycle. For substrates with primary amine groups, certain ligands can prevent catalyst inhibition.[8]

-

Base: A base, typically sodium or potassium carbonate, is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[2]

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. Water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.

-

| Reagent | Molar Eq. | Purpose |

| 3-Bromo-4-aminopyridine | 1.0 | Aryl Halide Substrate |

| 2,3-Dimethylphenylboronic acid | 1.2 - 1.5 | Organoboron Substrate |

| Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 0.02 - 0.05 | Palladium Catalyst |

| Na₂CO₃ or K₂CO₃ (2M aq. soln) | 2.0 - 3.0 | Base |

| 1,4-Dioxane or Toluene | - | Organic Solvent |

Experimental Protocol: 3-(2,3-Dimethylphenyl)pyridin-4-amine

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-aminopyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane, 10 volumes) and the aqueous base solution (e.g., 2M Na₂CO₃, 3.0 eq) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water, followed by brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a suitable gradient, e.g., 20% to 50% ethyl acetate in hexanes) to afford the final product, 3-(2,3-Dimethylphenyl)pyridin-4-amine.

-

Structural Characterization and Validation

The identity and purity of the final compound must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR should show characteristic signals for the pyridine and dimethylphenyl protons, and the disappearance of the signal corresponding to the bromine-substituted position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.

Analytical data for 3-(2,3-Dimethylphenyl)pyridin-4-amine can be compared against reference data from commercial suppliers.[9]

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

-

Acids and Bases: Concentrated sulfuric acid, nitric acid, and sodium hydroxide are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust.

-

Organic Solvents: Solvents like dioxane, toluene, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Inert Atmosphere: Reactions involving organometallic catalysts are often air and moisture-sensitive, requiring the use of an inert atmosphere (argon or nitrogen).

Conclusion

The synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine is reliably achieved through a strategic multi-step sequence centered around a Suzuki-Miyaura cross-coupling reaction. The described protocol, which involves the preparation of a 3-bromo-4-aminopyridine intermediate followed by a palladium-catalyzed C-C bond formation, represents a robust and scalable method for accessing this valuable chemical scaffold. Careful execution of each step and rigorous purification are essential for obtaining the target compound in high purity.

References

- Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids.

- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide. Google Patents.

-

El-Sayed, N. N. E., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

- den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

ResearchGate. Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Available at: [Link]

-

ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Available at: [Link]

-

Organic-Synthesis.org. Buchwald-Hartwig Coupling. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Todd, M. H., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

-

ScienceMadness.org. Reactivity of 4-nitropyridine-n-oxide. Available at: [Link]

- Manivannan, P., et al. (2014). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research.

-

Fairweather, K. A., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Available at: [Link]

-

Royal Society of Chemistry. Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

- Liu, R. Y., et al. (2024).

- Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.

- Lennox, A. J. J., et al. (2021). Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. ChemRxiv.

- Aksenov, N. A., et al. (2021). Synthesis of 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4(1H)-ones by Reaction of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Acetone. Russian Journal of Organic Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 4. 3-Bromo-4-nitropyridine N-oxide, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1125448-06-7|3-(2,3-Dimethylphenyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,3-Dimethylphenyl)pyridin-4-amine: A Drug Discovery Perspective

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These intrinsic characteristics—governing everything from solubility and membrane permeability to target engagement—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[3] This guide provides an in-depth technical exploration of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a novel heterocyclic amine with potential therapeutic applications. By dissecting its key physicochemical attributes, we aim to equip researchers, medicinal chemists, and drug development professionals with the essential knowledge to evaluate its potential as a drug candidate and to inform strategies for its optimization.

This document moves beyond a simple recitation of data. It is structured to provide a comprehensive understanding of why these properties are critical, how they are experimentally determined, and what the predicted values for 3-(2,3-Dimethylphenyl)pyridin-4-amine imply for its journey from a laboratory curiosity to a potential therapeutic agent.

Compound Identification and Chemical Structure

A precise and unambiguous identification of a chemical entity is paramount for all subsequent scientific investigation. The structural and identifying information for 3-(2,3-Dimethylphenyl)pyridin-4-amine is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(2,3-Dimethylphenyl)pyridin-4-amine | N/A |

| CAS Number | 1125448-06-7 | [4] |

| Molecular Formula | C₁₃H₁₄N₂ | [4] |

| Molecular Weight | 198.26 g/mol | [4] |

| Chemical Structure | N/A | |

| SMILES | Nc1c(cccc1)c2ccccc2(C)C | [4] |

The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug from administration to its site of action and subsequent elimination is a complex process dictated by the interplay between the drug's properties and the physiological environment. The most influential of these properties are the acid dissociation constant (pKa), lipophilicity (logP/logD), and solubility.[1] These parameters are cornerstones of predictive models like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound for oral bioavailability.[5][6][7]

-

Absorption, Distribution, Metabolism, and Excretion (ADME): A molecule's physicochemical properties directly influence its ADME profile.[8] For instance, a drug's ability to be absorbed from the gastrointestinal tract, distribute into tissues, cross the blood-brain barrier, be metabolized by enzymes, and be excreted from the body is largely governed by its pKa, lipophilicity, and solubility.[8][9]

-

Target Engagement: The ionization state of a drug, determined by its pKa and the pH of the biological microenvironment, can significantly impact its ability to bind to its therapeutic target.[10]

-

Formulation and Delivery: Understanding these properties is crucial for developing appropriate drug formulations to ensure stability, dissolution, and bioavailability.[10]

Ionization Constant (pKa): The Arbiter of Charge

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or a base.[10] For any ionizable compound, the pKa value is the pH at which 50% of the molecules are in their ionized form and 50% are in their neutral, unionized form.[11][12] As most drugs are weak acids or bases, their pKa dictates their charge state in different physiological compartments, which in turn affects their solubility, permeability, and interaction with biological targets.[8][13]

Causality in Experimental Choices for pKa Determination

The choice of method for pKa determination often depends on the compound's properties, such as its solubility and the presence of a chromophore. Potentiometric titration is a classic and reliable method, particularly for compounds with sufficient aqueous solubility.[14][15] For sparingly soluble compounds, methods employing co-solvents or chromatographic techniques are often necessary.[14]

Experimental Protocol: Potentiometric Titration

This protocol outlines a standard procedure for determining the pKa of a basic compound like 3-(2,3-Dimethylphenyl)pyridin-4-amine.

Principle: A solution of the compound is titrated with a standardized acid, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[16][17]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Accurately weigh and dissolve a known amount of 3-(2,3-Dimethylphenyl)pyridin-4-amine in deionized water to create a solution of known concentration (e.g., 1 mM).[16]

-

Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).[16]

-

Prepare a solution of a salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength during the titration.[16]

-

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[16]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the compound solution into a temperature-controlled vessel.

-

Add the ionic strength-adjusting solution (KCl).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin adding the standardized HCl solution in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.[16]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been protonated.[16] This corresponds to the midpoint of the steepest part of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Fat-Likeliness

Lipophilicity, the "fat-liking" nature of a molecule, is a critical factor influencing a drug's absorption, distribution, and ability to cross cell membranes.[9] It is most commonly expressed as the logarithm of the partition coefficient (logP), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[18]

Causality in Experimental Choices for logP Determination

The "shake-flask" method is considered the gold standard for logP determination due to its direct measurement of the partition coefficient.[19] However, it can be time-consuming and require significant amounts of the compound.[19] Chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), offer a faster, high-throughput alternative, though they are indirect methods that rely on correlation with known standards.[20]

Experimental Protocol: Shake-Flask Method

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of the compound in each phase is measured to calculate the partition coefficient.[19]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (buffered to a specific pH, e.g., 7.4) with n-octanol by mixing them and allowing them to separate overnight.[21] This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Partitioning:

-

Accurately weigh a small amount of 3-(2,3-Dimethylphenyl)pyridin-4-amine and dissolve it in one of the pre-saturated phases.

-

Combine known volumes of the pre-saturated n-octanol and water in a suitable vessel (e.g., a separatory funnel).

-

Add the compound solution to the biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[21]

-

Allow the phases to separate completely. This can be aided by centrifugation.

-

-

Quantification:

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[21] A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

The logP is then calculated as the base-10 logarithm of P.[18]

-

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature and pH.[22] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development.[22][23] It is essential to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[23][24]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound with the aqueous buffer over an extended period.[22][23][24]

Experimental Protocol: Thermodynamic Solubility Assay

Principle: An excess of the solid compound is incubated with an aqueous buffer until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined.[24][25]

Step-by-Step Methodology:

-

Preparation:

-

Add an excess of solid 3-(2,3-Dimethylphenyl)pyridin-4-amine to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Separation:

-

After incubation, filter the suspension to remove the undissolved solid. A low-binding filter is recommended to minimize loss of the compound. Centrifugation can also be used to pellet the solid before taking an aliquot of the supernatant.

-

-

Quantification:

-

Reporting:

-

The thermodynamic solubility is reported in units such as µg/mL or µM.[26]

-

Caption: Workflow for thermodynamic solubility determination.

Predicted Physicochemical Properties of 3-(2,3-Dimethylphenyl)pyridin-4-amine and Their Implications

In the absence of publicly available experimental data, in silico predictive models provide valuable initial estimates of a compound's physicochemical properties. These predictions are crucial for early-stage assessment and for guiding further experimental work.

| Property | Predicted Value | Implication for Drug-Likeness |

| pKa (most basic) | ~5.5 - 6.5 | The pyridinyl amine is the most basic center. At physiological pH (~7.4), a significant portion of the molecule will be in its protonated, charged form. This can enhance aqueous solubility but may reduce membrane permeability. |

| logP | ~2.8 - 3.5 | This value suggests a good balance between lipophilicity and hydrophilicity, which is favorable for oral absorption and distribution. It falls within the desirable range for many drug candidates. |

| Aqueous Solubility | Moderately Soluble | The predicted pKa and logP suggest that the compound should have moderate aqueous solubility. The basic amine can be protonated to form a more soluble salt. |

Analysis in the Context of Lipinski's Rule of Five:

Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a compound for oral administration.[6][27] Let's assess the predicted properties of 3-(2,3-Dimethylphenyl)pyridin-4-amine against these rules:

-

Molecular Weight: 198.26 g/mol (< 500 Daltons) - Pass [5][6]

-

Hydrogen Bond Donors: 1 (the -NH₂ group) (≤ 5) - Pass [5][6]

-

Hydrogen Bond Acceptors: 2 (the two nitrogen atoms) (≤ 10) - Pass [5][6]

Based on these in silico predictions, 3-(2,3-Dimethylphenyl)pyridin-4-amine exhibits a promising physicochemical profile that adheres to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. The predicted pKa indicates that pH will have a significant influence on its solubility and permeability, a factor that must be carefully considered in formulation and during evaluation of its absorption in different regions of the gastrointestinal tract.

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of 3-(2,3-Dimethylphenyl)pyridin-4-amine from a drug discovery and development perspective. We have not only detailed the identity of the molecule but also delved into the theoretical importance of pKa, logP, and aqueous solubility. By providing detailed, self-validating experimental protocols and visualizing the workflows, we have laid out a clear path for the empirical determination of these crucial parameters.

The in silico predictions for 3-(2,3-Dimethylphenyl)pyridin-4-amine are encouraging, suggesting that the compound possesses a favorable "drug-like" profile. However, it must be emphasized that these are computational estimates. The next logical and essential step is the experimental validation of these properties. The protocols outlined herein provide a robust framework for obtaining the high-quality data necessary to make informed decisions about the future development of this promising compound. A deep understanding and empirical characterization of its physicochemical nature will be the key to unlocking its full therapeutic potential.

References

-

Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

Dovepress. (n.d.). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ACS Publications. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]

-

PMC. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

-

IJIRES. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

World Federation of Societies of Anaesthesiologists. (n.d.). Pharmacology 2 - Pharmacokinetics. Retrieved from [Link]

-

Patsnap. (2025, May 21). What are the physicochemical properties affecting drug distribution?. [Link]

-

Journal of Bio Innovation. (2014, June 15). Physicochemical property of drug molecules with respect to drug actions. [Link]

-

MDPI. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. [Link]

-

Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

-

Admescope. (2022, May 11). Remember to characterize the physicochemical parameters of your compounds early on. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. [Link]

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2014, July). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jbino.com [jbino.com]

- 4. 1125448-06-7|3-(2,3-Dimethylphenyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. resources.wfsahq.org [resources.wfsahq.org]

- 12. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 13. drughunter.com [drughunter.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. acdlabs.com [acdlabs.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. longdom.org [longdom.org]

- 21. agilent.com [agilent.com]

- 22. evotec.com [evotec.com]

- 23. enamine.net [enamine.net]

- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 26. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

A Technical Guide to 3-(2,3-Dimethylphenyl)pyridin-4-amine (CAS 1125448-06-7): A Privileged Scaffold for Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 3-(2,3-dimethylphenyl)pyridin-4-amine (CAS: 1125448-06-7), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, its core structure, the 4-aminopyridine motif, is recognized as a "privileged structure," capable of interacting with a diverse range of biological targets.[1][2] This document outlines the compound's chemical identity, proposes robust synthetic and purification protocols, details expected analytical characterization data, and explores its applications as a versatile scaffold for the development of novel therapeutics. The methodologies and insights presented are tailored for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold in their research programs.

Introduction & Chemical Identity

The 4-Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The concept of "privileged structures" was introduced to describe molecular frameworks that can serve as versatile ligands for multiple, often unrelated, biological targets.[1][2][3] These scaffolds, such as the 4-aminopyridine core, are frequently found in approved drugs and clinical candidates, demonstrating favorable physicochemical and pharmacokinetic properties.[4][5] The 4-aminopyridine moiety is a key pharmacophore in compounds designed to treat neurological disorders, including multiple sclerosis, and serves as a foundational element for kinase inhibitors in oncology.[5][6][7][8] The strategic value of 3-(2,3-dimethylphenyl)pyridin-4-amine lies in its combination of this privileged core with a sterically defined bi-aryl linkage, offering a three-dimensional vector for library synthesis and structure-activity relationship (SAR) exploration.[3]

Physicochemical Properties

3-(2,3-Dimethylphenyl)pyridin-4-amine is a solid research chemical supplied for laboratory use.[9] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1125448-06-7 | [9] |

| Molecular Formula | C₁₃H₁₄N₂ | [9] |

| Molecular Weight | 198.26 g/mol | [9] |

| Appearance | White to light yellow solid | [10] |

| Storage | Sealed in dry, 2-8°C | [9] |

| SMILES | NC1=C(C2=CC=CC(C)=C2C)C=NC=C1 | [9] |

Synthesis and Purification

While the direct synthesis of 3-(2,3-dimethylphenyl)pyridin-4-amine is not extensively documented in peer-reviewed literature, its structure lends itself to established and reliable synthetic strategies. The most logical and robust approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key C-C bond between the pyridine and phenyl rings, followed by the introduction or deprotection of the amine group.

Retrosynthetic Analysis & Strategic Rationale

A retrosynthetic analysis points to two primary building blocks: a substituted pyridine and a substituted phenyl boronic acid (or ester). The key decision is the timing of the amine group's introduction. Introducing it last, via reduction of a nitro group, is often advantageous as it avoids potential side reactions and catalyst poisoning that free amines can sometimes cause in cross-coupling reactions.[11]

Proposed Synthetic Pathway: Suzuki Coupling & Nitro-Group Reduction

This protocol outlines a high-yield, two-step synthesis starting from commercially available 4-chloro-3-nitropyridine and 2,3-dimethylphenylboronic acid.

Experimental Protocol:

Step 1: Synthesis of 3-(2,3-Dimethylphenyl)-4-nitropyridine

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-chloro-3-nitropyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

-

Degassing: Bubble argon through the mixture for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Reaction: Heat the mixture to 90°C and stir overnight. Monitor reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate.

Scientist's Note: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand like dppf is crucial for efficient oxidative addition to the electron-deficient pyridine ring.[12] The basic conditions are necessary to activate the boronic acid for the transmetalation step.[10]

Step 2: Synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine

-

Reaction Setup: Dissolve the purified nitro-intermediate from Step 1 in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10% by weight).

-

Reduction: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Alternative Reduction: Alternatively, for a non-pressurized system, add ammonium formate (5.0 eq) and reflux the methanolic solution until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization or a final silica gel plug if necessary.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-8.5 ppm): Signals corresponding to the three pyridine protons and the three protons of the dimethylphenyl ring. The pyridine protons adjacent to the nitrogen will be the most downfield. Amine Protons (δ 4.5-5.5 ppm): A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. Methyl Protons (δ 2.1-2.4 ppm): Two distinct singlets, each integrating to 3H, for the two methyl groups on the phenyl ring. |

| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Signals for all 11 aromatic carbons. The carbon bearing the amino group (C4) and the pyridine carbons adjacent to the nitrogen (C2, C6) will have characteristic shifts. Methyl Carbons (δ 15-25 ppm): Two signals for the two methyl carbons. |

| HRMS (ESI+) | Calculated m/z for [C₁₃H₁₅N₂]⁺ (M+H)⁺: 199.1230. Found value should be within ± 5 ppm. |

| FT-IR | N-H Stretch: Characteristic sharp peaks around 3300-3500 cm⁻¹ for the primary amine. C=C and C=N Stretch: Multiple peaks in the 1400-1600 cm⁻¹ region, typical for aromatic rings. |

Applications in Drug Discovery & Medicinal Chemistry

Role as a Synthetic Building Block

The primary application of 3-(2,3-dimethylphenyl)pyridin-4-amine is as a versatile building block for the synthesis of more complex, biologically active molecules.[15] Its structure contains multiple points for diversification:

-

The 4-amino group: Can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems.[7][8]

-

The Pyridine Nitrogen: Can be quaternized or oxidized.

-

The Aromatic Rings: Can undergo further electrophilic substitution if desired, although this is less common.

Potential as a Scaffold for Library Synthesis

The compound is an ideal starting point for creating focused libraries of molecules for high-throughput screening. Its rigid bi-aryl core presents substituents in well-defined spatial orientations, making it suitable for targeting protein binding pockets, particularly in enzyme inhibitors (e.g., kinases) and receptor modulators.[2][6]

Safety, Handling, and Storage

As with all laboratory chemicals, 3-(2,3-dimethylphenyl)pyridin-4-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[9]

-

Toxicity: While specific toxicity data is not available, aminopyridines as a class can be toxic and may act as convulsants by blocking potassium channels.[5][16] Handle with care.

Conclusion

3-(2,3-Dimethylphenyl)pyridin-4-amine represents a strategically important molecular scaffold for modern drug discovery. Its foundation on the privileged 4-aminopyridine core, combined with a bi-aryl structure, provides a robust starting point for generating diverse chemical libraries with favorable drug-like properties. The synthetic routes are accessible through well-established palladium-catalyzed cross-coupling reactions, ensuring its availability for research programs. For medicinal chemists and drug development scientists, this compound is not merely a reagent but a gateway to exploring novel chemical space in the pursuit of potent and selective therapeutics.

References

-

OpenOChem Learn. (n.d.). Privileged Structures. Retrieved from [Link]

- Costantino, L., & Barlocco, D. (2006). Privileged Structures as Leads in Medicinal Chemistry. Current Medicinal Chemistry, 13(1), 65-85.

-

Cambridge MedChem Consulting. (n.d.). Privileged Structures. Retrieved from [Link]

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

-

The Royal Society of Chemistry. (n.d.). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Retrieved from [Link]

- Moslin, R. J., et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(11), 4488-4501.

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

- Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 908-917.

-

PubMed. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Retrieved from [Link]

-

ResearchGate. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. Retrieved from [Link]

- Moody, C. J., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.

- Wang, Q., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1543.

-

ResearchGate. (2024). Synthesis, Characterization and Antimicrobial Studies of Co(II), Fe(II) and Ni(II) Tosylated 4-aminopyridine Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. Retrieved from [Link]

- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171.

-

Taylor & Francis Online. (n.d.). 4-aminopyridine – Knowledge and References. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 94.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

- Larhed, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2636.

Sources

- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 2. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. scielo.br [scielo.br]

- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1125448-06-7|3-(2,3-Dimethylphenyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

biological activity of substituted aminopyridines

An In-Depth Technical Guide to the Biological Activity of Substituted Aminopyridines

Executive Summary

Substituted aminopyridines represent a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" in drug discovery.[1] Their unique structural properties, including the ability to form critical hydrogen bonds with biological targets, have led to their incorporation into a vast array of pharmacologically active agents.[1] This guide provides a comprehensive overview of the diverse biological activities of these compounds, delving into their core mechanisms of action, therapeutic applications, and the structure-activity relationships (SAR) that govern their efficacy. We will explore their roles as ion channel modulators, potent kinase inhibitors, and antimicrobial agents, providing field-proven insights and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the aminopyridine core.

Introduction: The Aminopyridine Scaffold

Aminopyridines are a class of aromatic heterocyclic compounds consisting of a pyridine ring substituted with one or more amino groups.[2][3][4] They exist in three primary isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[2][3] This fundamental structure serves as a versatile building block, allowing for extensive chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties.[1][2] The nitrogen atom in the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, enabling strong and specific interactions with various enzymes and receptors, which underpins their broad pharmacological effects.[1] Consequently, aminopyridine derivatives have been successfully developed as treatments for neurological disorders, cancer, and infectious diseases.[1][5][6]

Core Mechanisms of Action

The therapeutic versatility of substituted aminopyridines stems from their ability to interact with several distinct classes of biological targets. The primary mechanisms are detailed below.

Voltage-Gated Potassium (Kv) Channel Blockade

One of the most well-characterized mechanisms, particularly for 4-aminopyridine (4-AP), is the blockade of voltage-gated potassium channels.[6][7]

-

Causality: In demyelinated neurons, as seen in multiple sclerosis (MS), the exposure of Kv channels along the axon impairs the transmission of action potentials, leading to neurological deficits.[6] 4-AP blocks these exposed channels, which delays repolarization and prolongs the action potential, thereby enhancing signal conduction along the compromised axon.[7] This restoration of nerve impulse conduction is the basis for its therapeutic effect in improving motor function.[6][7][8]

-

Therapeutic Relevance: This mechanism is famously exploited by the drug Fampridine (a prolonged-release formulation of 4-AP), which is approved for the symptomatic treatment of walking disability in patients with MS.[6][8] This mode of action is also relevant for its use in other neurological conditions like downbeat nystagmus and episodic ataxia type 2.[7]

Kinase Inhibition

The aminopyridine scaffold is a highly successful hinge-binding motif for inhibiting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer and inflammatory diseases.

-

Causality: The 2-aminopyridine moiety is particularly adept at forming two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This anchoring allows substituents on the pyridine core to extend into adjacent hydrophobic pockets and solvent-exposed regions, conferring both potency and selectivity.[9][10]

-

Examples of Kinase Targets:

-

p38 MAP Kinase: Aminopyridine N-oxides have been developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in the inflammatory cascade. Inhibition of this kinase reduces the production of inflammatory cytokines like TNF-α, demonstrating efficacy in animal models of arthritis.[11]

-

Anaplastic Lymphoma Kinase (ALK): 3,5-diaryl-2-aminopyridine derivatives have been investigated as inhibitors of ALK2 (ACVR1), a BMP type I receptor kinase implicated in the rare genetic disease fibrodysplasia ossificans progressiva (FOP).[12]

-

Tropomyosin Receptor Kinase (TRK): Novel aminopyridine derivatives have been designed as potent inhibitors of TRKA, a validated target for cancers driven by NTRK gene fusions.[13]

-

Other Kinases: The scaffold has been successfully employed to develop inhibitors for a wide range of other kinases, including Mps1, JNK, Vaccinia-related kinases (VRK1/2), and adenosine kinase.[9][14][15]

-

Antimicrobial Activity

Substituted aminopyridines have demonstrated significant potential as antimicrobial agents, addressing the critical need for new drugs to combat resistant pathogens.[16]

-

Causality: The exact mechanisms can vary, but they often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Structure-activity studies are crucial for identifying the specific substitutions that confer potent activity against different microbial species.[5] For example, certain 2-amino-3-cyanopyridine derivatives show high activity specifically against Gram-positive bacteria like S. aureus and B. subtilis.[5][17]

-

Therapeutic Relevance: Research has highlighted aminopyridine derivatives as effective agents against bacteria, fungi, and protozoan parasites like Plasmodium falciparum (malaria) and Trypanosoma species.[1][18]

Therapeutic Applications & Structure-Activity Relationships (SAR)

The rational design of aminopyridine-based drugs relies on understanding how chemical modifications to the core structure impact biological activity.

Data Summary: Representative Substituted Aminopyridines

| Compound Class | Target | Biological Activity | Key SAR Insights | Therapeutic Area |

| 4-Aminopyridine (Fampridine) | Voltage-gated K+ channels | Enhances nerve conduction[6] | The unsubstituted 4-AP core is optimal for this activity. | Multiple Sclerosis, Ataxia[7] |

| Aminopyridine N-oxides | p38α MAP Kinase | Potent anti-inflammatory effects (ED₅₀ = 4.5 mg/kg in rat arthritis model)[11] | The N-oxide oxygen is essential for activity and selectivity.[11] | Inflammatory Diseases |

| 3,5-Diaryl-2-aminopyridines | ALK2 Kinase | Inhibition of BMP signaling (IC₅₀ = 4-6 nM for potent analogs)[12] | Replacing a 3-phenol with a 4-phenylpiperazine improved cellular potency >100-fold.[12] | Oncology, FOP |

| 2-Amino-3-cyanopyridines | Bacterial Targets | High activity against S. aureus and B. subtilis (MIC = 0.039 µg/mL)[5][17] | Presence of a cyclohexylamine moiety was found to be critical for antibacterial effect.[5] | Infectious Diseases |

| 3,5-Diaryl-2-aminopyrazines | Plasmodium Targets | Potent antimalarial activity (IC₅₀ = 8.4 nM vs. K1 strain)[18] | Replacement of the pyridine core with a pyrazine maintained potent activity.[18] | Infectious Diseases |

Experimental Workflows & Protocols

Evaluating the biological activity of novel substituted aminopyridines requires a systematic cascade of assays, from initial screening to in vivo validation.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: TRKA)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

-

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. It is a crucial first step to confirm target engagement and quantify potency, guiding initial SAR.

-

Methodology:

-

Reagents & Materials: Recombinant human TRKA kinase, appropriate peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), 96-well plates, plate reader.

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer. A typical final concentration range is 1 nM to 10 µM.

-

Assay Procedure: a. To each well of a 96-well plate, add 5 µL of the diluted test compound. b. Add 20 µL of a solution containing the TRKA enzyme and the peptide substrate. c. Incubate for 10-15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 25 µL of an ATP solution. e. Allow the reaction to proceed for 60 minutes at 30°C. f. Terminate the reaction and quantify the amount of product (e.g., phosphorylated substrate) or remaining ATP using a detection reagent (e.g., ADP-Glo™ Kinase Assay). g. Read the luminescence/fluorescence on a plate reader.

-

Controls (Self-Validation):

-

Positive Control: A known potent TRKA inhibitor (e.g., Larotrectinib).

-

Negative Control (0% Inhibition): Vehicle (DMSO) only, representing full enzyme activity.

-

Background Control (100% Inhibition): No enzyme or no ATP.

-

-

Data Analysis: Convert raw data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.[5][17]

-

Causality: The MIC is the gold standard for quantifying the potency of an antibacterial agent. It provides a clear, reproducible endpoint to compare the efficacy of different compounds and assess their spectrum of activity against various bacterial strains.

-

Methodology (Broth Microdilution):

-

Reagents & Materials: Test compounds in DMSO, bacterial strains (e.g., S. aureus, B. subtilis), cation-adjusted Mueller-Hinton Broth (MHB), sterile 96-well plates, incubator.

-

Bacterial Inoculum Preparation: Culture bacteria to the logarithmic growth phase. Dilute the culture in MHB to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Assay Procedure: a. Add 100 µL of sterile MHB to each well of a 96-well plate. b. Add the test compound to the first column and perform 2-fold serial dilutions across the plate. c. Add 100 µL of the standardized bacterial inoculum to each well. d. Incubate the plate at 37°C for 18-24 hours.

-

Controls (Self-Validation):

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin).

-

Growth Control: Wells containing only inoculum and MHB (no compound).

-

Sterility Control: Wells containing only MHB (no inoculum).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Conclusion and Future Perspectives

The substituted aminopyridine scaffold has unequivocally demonstrated its value in drug discovery, yielding therapies for a wide range of human diseases. Its success is rooted in its synthetic tractability and its ability to form high-affinity interactions with diverse biological targets, most notably as a hinge-binder for kinases and a modulator of ion channels.

The future of aminopyridine-based drug development is promising. Ongoing research focuses on refining selectivity to minimize off-target effects, thereby improving safety profiles. The application of this scaffold in emerging therapeutic modalities, such as targeted protein degraders (PROTACs) where the aminopyridine can serve as the warhead to bind the target protein, opens new avenues for innovation. As our understanding of disease biology deepens, the rational design of novel substituted aminopyridines will continue to deliver next-generation therapeutics to address unmet medical needs.

References

-

Lumeras, W., Caturla, F., Vidal, L., Esteve, C., Balagué, C., Orellana, A., Domínguez, M., Roca, R., Huerta, J. M., Godessart, N., & Vidal, B. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531–5545. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central. [Link]

-

Grosse-Veldmann, R., & Wiendl, H. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3). [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Asian Journal of Heterocyclic Chemistry. [Link]

-

Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (n.d.). Banaras Hindu University. [Link]

-

Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., Street, L. J., White, K. L., Zabiulla, K. M., Joseph, J. T., Bashyam, S., Waterson, D., Witty, M. J., Wittlin, S., Charman, S. A., & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. [Link]

-

Poncet-Montange, G., St-Jean, F., Jodoin, J., Gauthier, S., Dekerprew, C., St-George, R., Bon-Année, N., Leogane, O., Person, H., O'Meara, J. A., Han, Y., Saltzman, K., & Knopp, D. R. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65–73. [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Biotechnology & Biotechnological Equipment. [Link]

-

Atanasova, M., Tchekalarova, J., Ivanova, D., Nenkova, G., & Stavrakov, G. (2022). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 27(19). [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). Academia.edu. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. [Link]

-

Williams, E. A., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7095–7109. [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central. [Link]

-

Meuth, S. G., & Zibat, A. (2012). Aminopyridines for the treatment of neurologic disorders. Current Opinion in Neurology, 25(3), 303–308. [Link]

-

Al-Warhi, T., Al-Thiabat, M., Al-Salahi, R., Al-Qadasi, F., Al-Hazmi, A., & Al-Omair, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11). [Link]

-

Aminopiridines in the Treatment of Multiple Sclerosis and Other Neurological Disorders. (2020). ResearchGate. [Link]

-

Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (n.d.). ResearchGate. [Link]

-

Ukrainets, I. V., Burian, A. A., Hamza, G. M., Voloshchuk, N. I., Malchenko, O. V., Shishkina, S. V., Sidorenko, L. V., Burian, K. O., & Sim, G. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica, 87(2), 12. [Link]

-

Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025). Research on Chemical Intermediates. [Link]

-

Ugarkar, B. G., Castellino, A. J., & DaRe, J. G. (2005). Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2894–2897. [Link]

-

Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. (n.d.). PubMed Central. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. [Link]

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2022). ResearchGate. [Link]

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025). MDPI. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]

-

Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. (2022). Eurasian Chemical Communications. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oaji.net [oaji.net]

- 17. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Novel Pyridine Derivatives in Oncology

Executive Summary

The pyridine scaffold (

We focus on two distinct therapeutic classes where these derivatives have shown superior efficacy over standard-of-care agents:

-

Dual Kinase Inhibition: Spiro-pyridine derivatives targeting EGFR and VEGFR-2.[2]

-

Microtubule Destabilization: Diarylpyridine derivatives targeting the colchicine binding site of tubulin.

Molecular Pharmacology: The Pyridine Advantage

The incorporation of a pyridine ring into drug candidates is rarely accidental. Its nitrogen atom possesses a lone pair of electrons that does not participate in the aromatic sextet, making it a weak base (

-

Hinge Region Binding: In kinase inhibitors, the pyridine nitrogen often forms critical H-bonds with the backbone amino acids of the kinase hinge region (e.g., Met793 in EGFR).

-

Rigid Linker Utility: In tubulin inhibitors, the pyridine ring serves as a rigid spacer, locking the molecule in a cis-like configuration essential for fitting into the colchicine binding pocket.[3][4]

Case Study A: Dual EGFR/VEGFR-2 Inhibition

Target Class: Tyrosine Kinase Inhibitors (TKIs) Representative Compound: 2-oxo-1'H-spiro[indoline-3,4'-pyridine] derivative (Compound 7)[2]

Mechanistic Logic

Novel spiro-pyridine derivatives function as ATP-competitive inhibitors . They occupy the ATP-binding pocket of the intracellular kinase domains of both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Binding Mode: The spiro-scaffold provides a unique 3D orientation that fills the hydrophobic pocket II, while the pyridine nitrogen accepts a hydrogen bond from the hinge region residues.

-

Signal Blockade:

-

EGFR Blockade: Prevents autophosphorylation of tyrosine residues, halting the RAS-RAF-MEK-ERK proliferative cascade.

-

VEGFR-2 Blockade: Inhibits the PI3K-AKT pathway, suppressing endothelial cell migration and angiogenesis.

-

Signaling Pathway Visualization

Figure 1: Dual inhibition mechanism. The pyridine derivative blocks ATP binding, severing downstream RAS/RAF and PI3K/AKT signaling.

Case Study B: Tubulin Polymerization Inhibition

Target Class: Microtubule Destabilizing Agents (MDAs) Representative Compound: Diarylpyridine (Compound 10t)

Mechanistic Logic

Unlike kinase inhibitors, these derivatives target the structural protein tubulin. They mimic the structure of Combretastatin A-4 (CA-4) but replace the unstable cis-olefin bridge with a rigid pyridine ring.

-

Colchicine Site Binding: The compound binds at the interface of

- and -

Steric Hindrance: The pyridine ring locks the A and B aryl rings in a specific orientation that sterically hinders the addition of new tubulin dimers to the growing microtubule (+) end.

-

Catastrophe: This leads to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

Mechanism Visualization

Figure 2: The pyridine derivative binds free tubulin dimers, preventing polymerization and triggering mitotic arrest.[5]

Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended. These protocols prioritize reproducibility and control subtraction.

Protocol 1: ADP-Glo™ Kinase Assay (High-Throughput)

Purpose: To quantify the IC50 of pyridine derivatives against EGFR/VEGFR kinases.

Principle: Measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then converted to light by luciferase. Luminescence is directly proportional to kinase activity.

Step-by-Step Workflow:

-

Compound Prep: Prepare 10-point serial dilutions of the pyridine derivative in DMSO. Final DMSO concentration in assay must be <1%.[6]

-

Enzyme Reaction (Part A):

-

In a 384-well white plate, add 2 µL of kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Add 1 µL of Compound or Vehicle (DMSO).[7]

-

Add 2 µL of EGFR or VEGFR-2 enzyme (0.2 ng/µL). Incubate 10 min at RT.

-

Initiate reaction with 2 µL of ATP/Substrate mix (Poly[Glu:Tyr]). Incubate 60 min at RT.

-

-

ADP Depletion (Part B): Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining unconsumed ATP. Incubate 40 min.

-

Detection (Part C): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

-

Read: Measure luminescence on a microplate reader (e.g., EnVision).

-

Validation: Z-factor must be > 0.5. Positive control: Erlotinib (EGFR) or Sorafenib (VEGFR).

Protocol 2: In Vitro Tubulin Polymerization Assay

Purpose: To confirm direct interaction with tubulin rather than non-specific cytotoxicity.

Principle: Tubulin polymerization increases solution turbidity (light scattering) or fluorescence (if using DAPI-labeled reporter).

Step-by-Step Workflow:

-

Preparation: Keep all reagents on ice. Use >99% pure tubulin protein (porcine brain).

-

Baseline: In a 96-well plate (pre-warmed to 37°C), add 100 µL of PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

-

Treatment: Add 10 µM of pyridine derivative (Test), 10 µM Paclitaxel (Stabilizer Control), 10 µM Colchicine (Destabilizer Control), or DMSO (Vehicle).

-

Initiation: Add tubulin (3 mg/mL final conc) to start polymerization.

-

Kinetics: Immediately read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

Interpretation:

-

Vehicle: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

-

Pyridine Derivative: Flat line or significantly reduced slope (similar to Colchicine).

-

Comparative Efficacy Data

The following table summarizes the potency of novel pyridine derivatives against established clinical standards, based on recent literature (2023-2025).

| Compound Class | Target | Cell Line / Assay | IC50 (Novel Pyridine) | IC50 (Standard Drug) | Ref |

| Spiro-Pyridine 7 | EGFR (WT) | Kinase Assay | 124 nM | 33 nM (Erlotinib) | [2] |

| Spiro-Pyridine 7 | VEGFR-2 | Kinase Assay | 221 nM | 43 nM (Sorafenib) | [2] |

| Diarylpyridine 10t | Tubulin | Polymerization | 2.5 µM | 2.1 µM (Combretastatin A-4) | [1] |

| Thienopyridine 20b | MGC-803 | Cell Viability | 1.61 nM | 8.5 nM (Combretastatin A-4) | [3] |

| Oxadiazole-Pyridine | PIM-1 Kinase | Kinase Assay | 14.3 nM | 16.7 nM (Staurosporine) | [4] |